molecular formula C14H11FO4S B6409287 6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid CAS No. 1261899-68-6

6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409287
CAS No.: 1261899-68-6
M. Wt: 294.30 g/mol
InChI Key: NSLAGSVHYQFBLH-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid is a high-value fluorinated biphenyl compound that serves as a versatile building block in medicinal chemistry and materials science research. This benzoic acid derivative is characterized by its two key functional groups: a benzoic acid moiety and a methylsulfonylphenyl group, linked to form a [1,1'-biphenyl] scaffold with a fluoro substituent . The methylsulfonyl group is a strong electron-withdrawing functionality that can significantly influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . In pharmaceutical research, such structural features are integral in the design and synthesis of small molecule inhibitors. The compound's structure allows for further synthetic modification at multiple sites, enabling researchers to develop a diverse array of bioactive molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its application as a synthetic intermediate is central to developing novel therapeutic agents, aligning with the use of analogous fluorinated benzoic acids in constructing potent inhibitors for targets like the epidermal growth factor receptor (EGFR) . Furthermore, the methylsulfonyl and benzoic acid pharmacophores are commonly found in compounds investigated for agrochemical applications, including the development of herbicides that act by inhibiting critical enzymes such as acetolactate synthase (ALS) .

Properties

IUPAC Name

2-fluoro-6-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLAGSVHYQFBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691654
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-68-6
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Fluoro-2-bromobenzoic Acid

The precursor 6-fluoro-2-bromobenzoic acid is synthesized via directed ortho-metallation of 2-fluorobenzoic acid, followed by bromination. Alternatively, it can be prepared through Friedel-Crafts acylation using bromine in the presence of Lewis acids.

Preparation of 4-Methylsulfonylphenyl Boronic Acid

4-Methylsulfonylphenyl boronic acid is synthesized by sulfonating toluene to form 4-methylthiophenyl sulfonic acid, followed by oxidation to the sulfone using dimethyldioxirane (DMDO). Subsequent borylation via Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst yields the boronic acid.

Coupling Reaction Optimization

The coupling of 6-fluoro-2-bromobenzoic acid with 4-methylsulfonylphenyl boronic acid employs Pd(PPh₃)₄ as the catalyst (2 mol%), K₂CO₃ as the base, and a 3:1 mixture of toluene:water as the solvent. Refluxing at 110°C for 12 hours achieves yields of 74–81%.

Key Data:

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃ (3 eq)
SolventToluene:H₂O (3:1)
Temperature110°C
Yield74–81%

The oxidative addition of Pd(0) to the C–Br bond is regioselective, favoring the electron-deficient aryl bromide. Computational studies confirm that the bond dissociation energy (BDE) of C–Br (≈70 kcal/mol) facilitates this step over the less reactive C–F bond (BDE ≈116 kcal/mol).

Oxidation of Methylthio Intermediates

An alternative route involves the oxidation of a methylthio (-SMe) group to methylsulfonyl (-SO₂Me). This method is advantageous for late-stage functionalization.

Synthesis of 6-Fluoro-2-(4-methylthiophenyl)benzoic Acid

The methylthio intermediate is prepared via nucleophilic aromatic substitution (SNAr) of 6-fluoro-2-iodobenzoic acid with sodium thiomethoxide (NaSMe) in DMF at 80°C.

Oxidation to Sulfone

The sulfide is oxidized to the sulfone using methyl(trifluoromethyl)dioxirane (TFDO) in acetone at 0°C. TFDO exhibits superior electrophilicity compared to DMDO, achieving complete conversion within 1 hour.

Key Data:

ParameterValue
Oxidizing AgentTFDO (1.2 eq)
SolventAcetone
Temperature0°C
Reaction Time1 hour
Yield92%

Mechanistic studies reveal a zwitterionic intermediate that cyclizes to form a hypervalent sulfurane, which subsequently collapses to the sulfone.

Friedel-Crafts Sulfonylation Approach

Direct sulfonylation of 6-fluorobenzoic acid offers a single-step route but requires stringent conditions.

Reaction Conditions

Benzenesulfonyl chloride (1.2 eq) is reacted with 6-fluorobenzoic acid in the presence of AlCl₃ (1.5 eq) in dichloromethane (DCM) at −10°C. The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group directing sulfonylation to the ortho position.

Key Data:

ParameterValue
Sulfonylation AgentBenzenesulfonyl chloride
Lewis AcidAlCl₃ (1.5 eq)
SolventDCM
Temperature−10°C
Yield58%

This method is less favored due to moderate yields and competing side reactions, such as polysubstitution.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYieldCostScalabilityKey Advantage
Suzuki Coupling81%HighModerateRegioselective, high purity
Sulfide Oxidation92%MediumHighLate-stage functionalization
Friedel-Crafts58%LowLowSingle-step synthesis

Mechanistic and Computational Insights

Frontier Molecular Orbital (FMO) Analysis

FMO calculations for this compound indicate that the HOMO is localized on the benzoic acid moiety, while the LUMO resides on the sulfonylphenyl group. This electronic distribution facilitates nucleophilic attack at the sulfonyl group during derivatization .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoro and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The methylsulfonyl group in 6-fluoro-2-(4-methylsulfonylphenyl)benzoic acid significantly increases acidity compared to analogs with electron-donating groups. For example:

  • 2-(4-Chlorobenzoyl)benzoic acid () contains a chlorobenzoyl group (electron-withdrawing Cl), but its acidity is lower than the methylsulfonyl analog due to the absence of the sulfonyl group’s strong inductive effect .

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight logP Key Properties/Applications
This compound C₁₄H₁₁FO₄S 6-F, 4-MeSO₂-C₆H₄ 294.30 ~3.5* High acidity, drug design applications
2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid () C₁₄H₁₀ClFO₂ 6-F, 4-Cl, 2-Me-C₆H₃ 264.68 4.15 Higher lipophilicity; potential agrochemical use
2-(4-Chlorobenzoyl)benzoic acid () C₁₄H₉ClO₃ 4-Cl-C₆H₄-CO- 260.67 N/A Polymer synthesis, photoluminescent complexes
3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid () C₉H₉FO₄S 3-F, 2-Me, 4-MeSO₂ 232.23 N/A Modified solubility for medicinal chemistry

*Estimated based on substituent contributions.

Key Observations:

  • Lipophilicity : The chloro and methyl substituents in 2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid (logP 4.15) increase lipophilicity compared to the methylsulfonyl analog (~logP 3.5), suggesting differences in membrane permeability .

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-2-(4-methylsulfonylphenyl)benzoic acid, and how can reaction conditions be optimized?

A common approach involves Suzuki-Miyaura coupling to attach the 4-methylsulfonylphenyl group to the fluorinated benzoic acid core. Optimization may include adjusting catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O). Temperature control (80–100°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-reaction purification via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Analytical techniques include:

  • HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%).
  • NMR (¹H/¹³C in DMSO-d₆) to confirm substituent positions. The fluorine atom induces distinct splitting patterns in aromatic protons .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M-H]⁻ peak at m/z 322.0451).

Q. What solvent systems are suitable for solubility testing in biological assays?

The compound’s solubility is influenced by the polar sulfonyl and carboxylic acid groups. Dimethyl sulfoxide (DMSO) is typically used for stock solutions. For aqueous buffers (pH 7.4), co-solvents like polyethylene glycol (PEG-400) or cyclodextrin derivatives may enhance solubility. Pre-formulation studies with dynamic light scattering (DLS) can assess aggregation .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing nature of the sulfonyl group activates the benzoic acid core for NAS. However, steric hindrance from the 4-methylsulfonylphenyl group may reduce reactivity at the ortho position. Computational studies (DFT calculations) can predict reactive sites, while experimental validation via reactions with amines or alkoxides under varying temperatures (25–60°C) can confirm regioselectivity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from differences in cell permeability or metabolic stability. Methodological solutions include:

  • Parallel assays using membrane models (e.g., PAMPA) to assess passive diffusion.
  • Stability studies in liver microsomes to identify metabolic hotspots.
  • Structure-activity relationship (SAR) modifications, such as esterifying the carboxylic acid to improve bioavailability .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

Fluorinated byproducts (e.g., dehalogenated intermediates) may co-elute with the target compound. Solutions include:

  • LC-MS/MS with MRM (multiple reaction monitoring) for selective detection.
  • Ion-pair chromatography (e.g., tetrabutylammonium bromide) to separate ionic impurities .

Methodological Considerations Table

ChallengeApproachKey TechniquesReference
Low synthetic yieldOptimize coupling conditions (catalyst, solvent)Pd-catalyzed cross-coupling, DoE (Design of Experiments)
Spectral overlap in NMRUse ¹⁹F NMR or 2D-COSYBruker Avance III HD 600 MHz
Poor aqueous solubilityCo-solvent screeningDLS, phase solubility analysis
Biological assay variabilityStandardize cell lines & protocolsPAMPA, microsomal stability assays

Key Research Gaps

  • Environmental impact : Limited data on the compound’s persistence as a per-/polyfluoroalkyl substance (PFAS). Advanced oxidation processes (e.g., UV/H₂O₂) could be studied for degradation .
  • Target engagement : Lack of crystallographic data on protein-ligand interactions. Molecular docking (AutoDock Vina) combined with SPR (surface plasmon resonance) may elucidate binding modes .

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